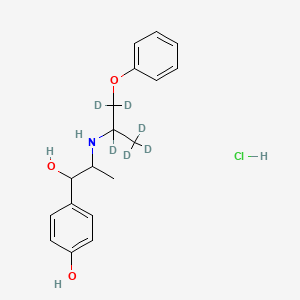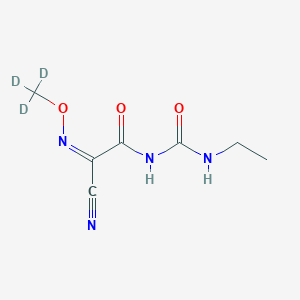
Cymoxanil-d3 (methoxy-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cymoxanil-d3 (methoxy-d3) is an isotope-labeled analog of the cyanoacetamide fungicide cymoxanil. In this compound, all the methoxy protons are replaced by deuterium. Cymoxanil is widely used in agriculture to combat plant diseases caused by fungi, particularly those of the Perenosporales order .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cymoxanil-d3 (methoxy-d3) involves the deuteration of cymoxanil. The process typically includes the replacement of hydrogen atoms in the methoxy group with deuterium atoms. This can be achieved through a series of chemical reactions involving deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of Cymoxanil-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is then purified and tested to meet the required standards for use in scientific research and agricultural applications .
Chemical Reactions Analysis
Types of Reactions
Cymoxanil-d3 (methoxy-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of Cymoxanil-d3 (methoxy-d3), leading to the formation of new compounds.
Substitution: The methoxy group in Cymoxanil-d3 (methoxy-d3) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of Cymoxanil-d3 (methoxy-d3), while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Cymoxanil-d3 (methoxy-d3) is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Cymoxanil-d3 (methoxy-d3) is used as an internal standard in IDMS for the quantitative analysis of pesticides.
Agricultural Research: The compound is used to study the behavior and efficacy of fungicides in various crops, helping to develop more effective and environmentally friendly agricultural practices.
Pharmaceutical Research: Cymoxanil-d3 (methoxy-d3) is used in drug development and testing to understand the metabolism and pharmacokinetics of similar compounds.
Mechanism of Action
The antifungal activity of cymoxanil, including its deuterated analog Cymoxanil-d3 (methoxy-d3), is associated with the inhibition of proton pumps and disruption of plasma membrane potential. This leads to a decrease in intracellular acidification and affects the growth and development of fungi. The primary molecular target is the plasma membrane, where cymoxanil disrupts lipid-raft organization and inhibits key membrane transporters .
Comparison with Similar Compounds
Similar Compounds
Cymoxanil: The non-deuterated analog of Cymoxanil-d3 (methoxy-d3), widely used as a fungicide.
Metalaxyl: Another fungicide used to control similar fungal diseases.
Benalaxyl: A fungicide with a similar mode of action to cymoxanil.
Uniqueness
Cymoxanil-d3 (methoxy-d3) is unique due to its isotope-labeled nature, which makes it particularly useful in analytical techniques like IDMS. This allows for more accurate and reliable measurements in scientific research compared to its non-labeled counterparts .
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(1Z)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5-/i2D3 |
InChI Key |
XERJKGMBORTKEO-JFHRKPBOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C#N)\C(=O)NC(=O)NCC |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)
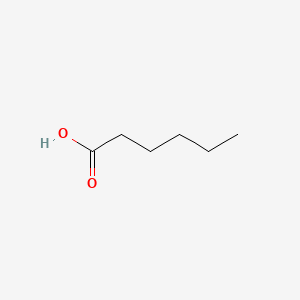
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
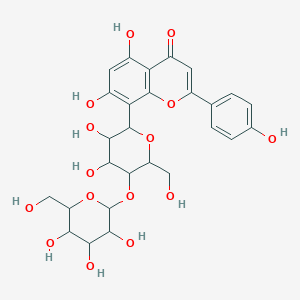
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)

![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B10799220.png)

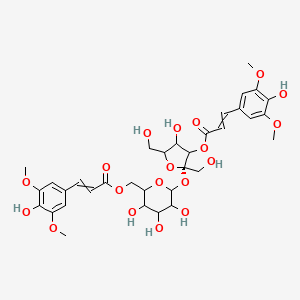

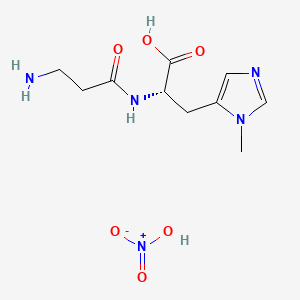

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
